

Application Notes and Protocols for CEP-37440 In Vivo Studies

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Compound of Interest		
Compound Name:	CEP-37440	
Cat. No.:	B612000	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-37440 is a potent, orally bioavailable small molecule inhibitor targeting both Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1] It has demonstrated significant anti-tumor activity in various preclinical cancer models, making it a compound of interest for further investigation. These application notes provide a comprehensive overview of the recommended dosage, formulation, and protocols for in vivo studies using **CEP-37440**, based on published preclinical data.

Mechanism of Action

CEP-37440 dually inhibits the kinase activity of FAK and ALK.[1] By targeting FAK, it interferes with cancer cell migration, proliferation, and survival. Its action on ALK disrupts signaling pathways that are often dysregulated in certain cancers, leading to reduced tumor growth.[1] Specifically, **CEP-37440** has been shown to inhibit the autophosphorylation of FAK at tyrosine 397 and ALK at tyrosine 1604, thereby blocking their downstream signaling cascades.

Recommended In Vivo Dosage

The effective dosage of **CEP-37440** in murine models has been reported to range from 3 mg/kg to 55 mg/kg, administered orally. The specific dosage and schedule depend on the tumor



model and the experimental endpoint.

Summary of In Vivo Dosages and Effects

Xenograft Model	Mouse Strain	Dosage and Schedule	Key Findings	Reference
Sup-M2 (Anaplastic Large Cell Lymphoma)	SCID Mice	3-55 mg/kg, p.o., b.i.d. or q.d. for 12 days	Dose-dependent inhibition of tumor growth.	[1]
Sup-M2	Mice	30 mg/kg, p.o., single dose	Inhibition of tyrosine phosphorylation.	[1]
CWR22 (Prostate Cancer)	Nude Mice	55 mg/kg, p.o., single dose	Inhibition of FAK phosphorylation.	[1]
SUM190, FC- IBC02, SUM149 (Inflammatory Breast Cancer)	Mice	55 mg/kg, p.o., b.i.d. for 7 weeks	Significant tumor growth inhibition (79.7% in SUM190, 33% in FC-IBC02, and 23% in SUM149). Inhibition of brain metastasis in the FC-IBC02 model.	

Experimental Protocols

Formulation of CEP-37440 for Oral Administration

A common formulation for preparing **CEP-37440** for oral gavage in mice is as follows:

• Vehicle Composition:



- 10% DMSO
- 40% PEG300
- 5% Tween-80
- 45% Saline
- Preparation Protocol:
 - Dissolve the required amount of **CEP-37440** powder in DMSO to create a stock solution.
 - Add PEG300 to the DMSO stock solution and mix thoroughly.
 - Add Tween-80 to the solution and mix until uniform.
 - Finally, add saline to reach the final desired volume and concentration.
 - The resulting solution should be clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

Breast Cancer Xenograft Model Protocol

This protocol provides a general guideline for establishing an orthotopic breast cancer xenograft model to evaluate the efficacy of **CEP-37440**.

- Materials:
 - Human breast cancer cell lines (e.g., FC-IBC02, SUM190)
 - Female immunodeficient mice (e.g., SCID or nude mice), 6-8 weeks old
 - Matrigel or other appropriate extracellular matrix
 - CEP-37440 formulation
 - Vehicle control
 - Calipers for tumor measurement



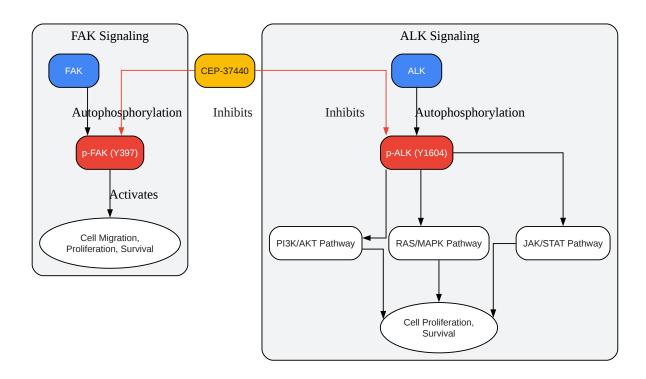
• Procedure:

- Cell Preparation: Culture breast cancer cells to ~80% confluency. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10⁷ cells/mL. Keep the cell suspension on ice.
- \circ Tumor Cell Implantation: Anesthetize the mice. Inject 100 μ L of the cell suspension (containing 1 x 10⁶ cells) into the fourth mammary fat pad.
- Tumor Growth Monitoring: Palpate the injection site twice weekly to monitor for tumor formation. Once tumors are palpable, measure their dimensions using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Drug Administration: Administer CEP-37440 (e.g., 55 mg/kg) or vehicle control orally via gavage, twice daily (b.i.d.), for the duration of the study (e.g., 7 weeks).
- Efficacy Evaluation: Monitor tumor growth and body weight twice weekly. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizations

Signaling Pathways of FAK and ALK Inhibition by CEP-37440



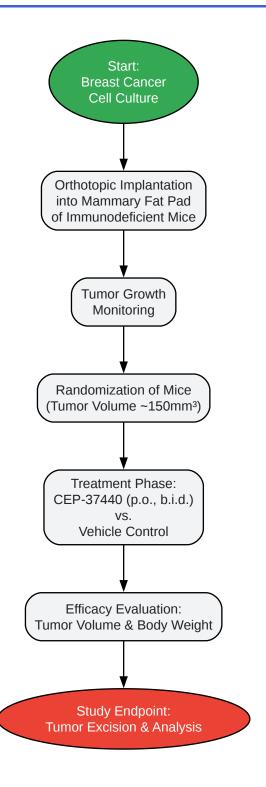


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Caption: CEP-37440 inhibits FAK and ALK autophosphorylation and downstream signaling.

Experimental Workflow for In Vivo Efficacy Study





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References

- 1. researchgate.net [researchgate.net]
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